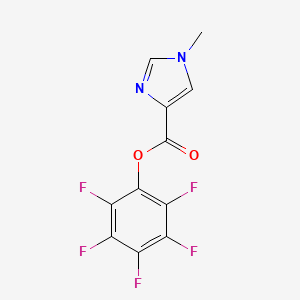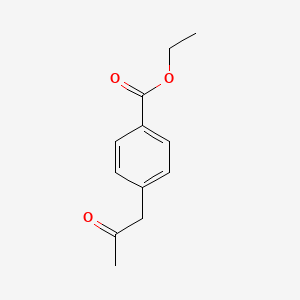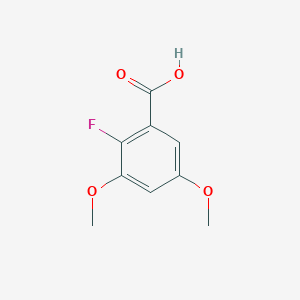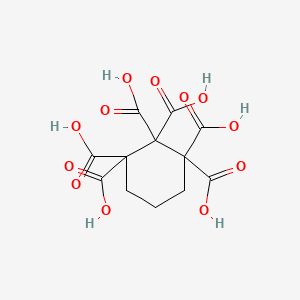
Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate” is a chemical compound with the molecular formula C11H5F5N2O2 . It has an average mass of 292.162 Da and a monoisotopic mass of 292.027130 Da .
Synthesis Analysis
The synthesis of imidazoles, including derivatives like “Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate”, is an area of active research . Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles, which are key components in a variety of functional molecules . The bonds constructed during the formation of the imidazole are of particular interest .Molecular Structure Analysis
The molecular structure of “Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate” is based on its molecular formula, C11H5F5N2O2 . Detailed structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy, which is not available in the current data.Aplicaciones Científicas De Investigación
Synthesis and Structural Investigation
One study focused on the thermolytic decomposition of related compounds under reduced pressure, leading to the formation of adducts with PF5. This work highlights the potential of these compounds in synthetic chemistry for creating novel organophosphorus compounds with unique structural features. The detailed structural analysis through X-ray diffraction provided insights into the bonding and interactions within these complexes, indicating the role of such compounds in the development of new materials or catalysts (Tian et al., 2014).
Catalytic Applications
The palladium-catalyzed esterification of carboxylic acids with aryl iodides using a ligand derived from related structures was reported, illustrating the utility of these compounds in facilitating challenging organic transformations. This approach opens avenues for the synthesis of aryl esters, which are valuable in pharmaceutical and material science applications (Kitano et al., 2018).
Biological Activity and Material Science
Research into gold(I) complexes featuring imidazole and other azole ligands, including those related to pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate, aimed to expand the library of compounds with potential anticancer activity. The study reported the synthesis, structural characterization, and evaluation of the cytotoxic effects of these compounds, indicating their relevance in medicinal chemistry and cancer research (Gabrielli et al., 2012).
Environmental and Green Chemistry
An evaluation of the synthesis of related compounds using green metrics underlined the importance of developing sustainable and environmentally friendly chemical processes. The comparison between microwave/solvent-free and conventional heating in ionic liquids demonstrated the potential to achieve efficient reactions with reduced environmental impact, contributing to the principles of green chemistry (Martins et al., 2013).
Safety And Hazards
Direcciones Futuras
The future directions for research on “Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate” and similar compounds likely involve further exploration of their synthesis, properties, and potential applications. Imidazoles are used in a diverse range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications . Therefore, novel methods for the regiocontrolled synthesis of substituted imidazoles are of strategic importance .
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 1-methylimidazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F5N2O2/c1-18-2-4(17-3-18)11(19)20-10-8(15)6(13)5(12)7(14)9(10)16/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTPHWSECNQILQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F5N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594462 |
Source


|
| Record name | Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate | |
CAS RN |
898288-88-5 |
Source


|
| Record name | Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)




![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)




